

# Physical and chemical properties of Bisabola-3,10-dien-2-one.

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## Compound of Interest

Compound Name: *Bisabola-3,10-dien-2-one*

Cat. No.: *B162050*

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## Bisabola-3,10-dien-2-one: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physical and Chemical Properties of **Bisabola-3,10-dien-2-one**.

This document provides a comprehensive overview of the sesquiterpenoid **Bisabola-3,10-dien-2-one**, a natural compound of interest for its potential therapeutic properties. It details its known physical and chemical characteristics, methods for its isolation and characterization, and its biological activities, with a focus on its anti-inflammatory effects.

## Chemical and Physical Properties

**Bisabola-3,10-dien-2-one** is a bisabolane-type sesquiterpenoid, a class of C15 terpenoids. It is a constituent of various plants, most notably turmeric (*Curcuma longa*) and *Cassia garrettiana*.<sup>[1][2]</sup> Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).<sup>[3]</sup>

## General Properties

Property	Value	Source
Chemical Name	Bisabola-3,10-dien-2-one	-
Synonym(s)	1-Bisabolone, (6R,7R)- Bisabolone	MedChemExpress, ECHEMI
CAS Number	61432-71-1	[4]
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O	[1]
Molecular Weight	220.35 g/mol	[1]
Appearance	Likely a liquid at room temperature	[5]

## Physicochemical Data

Quantitative physicochemical data for **Bisabola-3,10-dien-2-one** is not extensively available in public literature. The following table includes data derived from computational predictions and information on closely related compounds.

Property	Value	Notes
Boiling Point	Estimated: 289°C	Based on data for the related compound Bisabola-3(15),10-dien-7-ol.
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5] General solubility for related sesquiterpenoids.
logP (Octanol/Water)	4.96	Computationally predicted value, indicating high lipophilicity.

## Spectroscopic Data

The structural elucidation of **Bisabola-3,10-dien-2-one** relies on a combination of spectroscopic methods. While specific datasets are often embedded within primary research

articles, this section outlines the expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Bisabola-3,10-dien-2-one** are not publicly tabulated. Structural determination would rely on standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) to assign proton and carbon signals characteristic of the bisabolane skeleton, including signals for methyl groups, olefinic protons, and the carbonyl carbon.

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its principal functional groups.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )
C=O (Ketone)	~1670 - 1715
C=C (Alkene)	~1640 - 1680
C-H ( $\text{sp}^3$ hybridized)	~2850 - 3000
C-H ( $\text{sp}^2$ hybridized)	~3010 - 3100

## Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula  $\text{C}_{15}\text{H}_{24}\text{O}$ . The fragmentation pattern would be characteristic of the bisabolane structure.

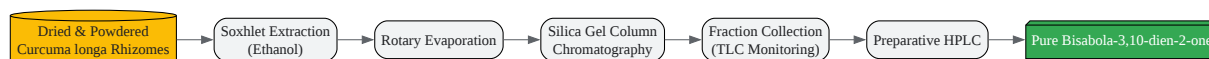
## Experimental Protocols

### Isolation and Purification

**Bisabola-3,10-dien-2-one** is naturally present in the rhizomes of *Curcuma longa*.<sup>[6]</sup> A general protocol for its isolation involves extraction followed by chromatographic separation.

Protocol: Extraction and Isolation from *Curcuma longa*

- Preparation: Air-dried and powdered rhizomes of *Curcuma longa* are used as the starting material.
- Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol or hexane, often using a Soxhlet apparatus to ensure exhaustive extraction.
- Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- Fractionation: The crude extract is then subjected to column chromatography over silica gel.
- Elution: A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to elute the column.
- Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
- Purification: Fractions containing **Bisabola-3,10-dien-2-one** are pooled, and may be subjected to further chromatographic purification steps (e.g., preparative HPLC) until the pure compound is obtained.
- Characterization: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).



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Fig. 1: General workflow for the isolation of **Bisabola-3,10-dien-2-one**.

## Chemical and Biological Activity

### Chemical Reactivity

The chemical reactivity of **Bisabola-3,10-dien-2-one** is dictated by its functional groups: a ketone and two carbon-carbon double bonds. The double bonds can undergo addition reactions, while the ketone can be subject to nucleophilic attack or reduction. Its stability may be affected by exposure to strong acids, bases, or oxidizing agents.

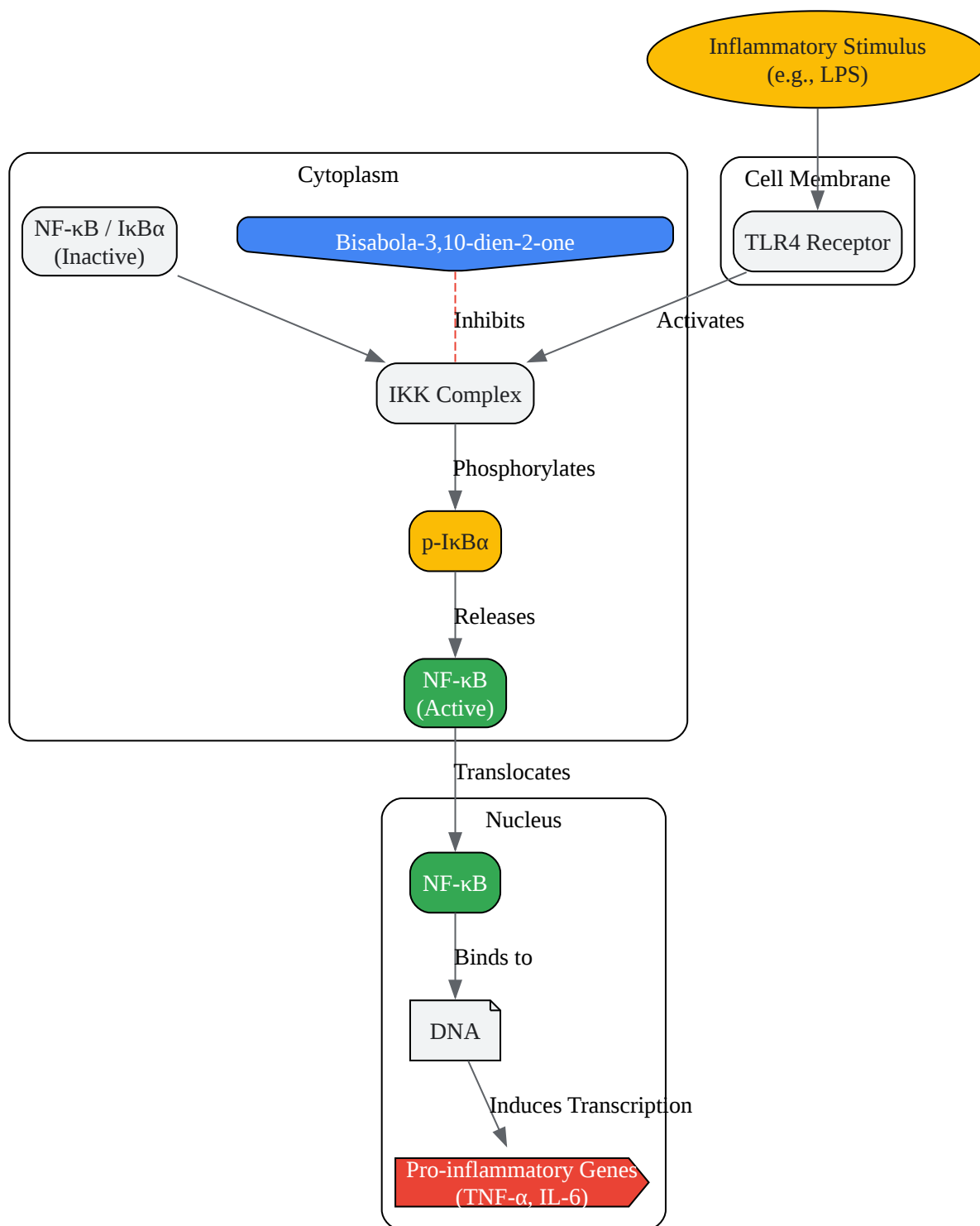
## Anti-Inflammatory and Antiviral Activity

**Bisabola-3,10-dien-2-one** has demonstrated significant biological activity. It has been shown to inhibit the replication of the influenza A virus (H1N1) in cell cultures.<sup>[7]</sup> Furthermore, as a member of the bisabolane sesquiterpenoid family from *Curcuma longa*, it is implicated in potent anti-inflammatory effects.<sup>[8]</sup>

The primary mechanism for the anti-inflammatory action of bisabolane sesquiterpenoids involves the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.<sup>[1]</sup> Studies on related compounds from turmeric show that they can suppress the production of cytokines such as TNF- $\alpha$  and IL-6.<sup>[8][9]</sup> This is achieved by inhibiting the activation of transcription factors like Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinases (MAPKs).<sup>[1][8]</sup>

## NF- $\kappa$ B Signaling Pathway Inhibition

The NF- $\kappa$ B pathway is a central regulator of the inflammatory response. In its inactive state, NF- $\kappa$ B is held in the cytoplasm by an inhibitory protein, I $\kappa$ B $\alpha$ . Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of I $\kappa$ B $\alpha$ . This releases NF- $\kappa$ B, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Bisabolane sesquiterpenoids, including likely **Bisabola-3,10-dien-2-one**, are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation of I $\kappa$ B $\alpha$ , thereby preventing NF- $\kappa$ B activation.<sup>[8][9]</sup>



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Fig. 2: Proposed mechanism of NF-κB pathway inhibition by **Bisabola-3,10-dien-2-one**.

## Conclusion

**Bisabola-3,10-dien-2-one** is a promising natural product with significant anti-inflammatory and antiviral properties. Its mechanism of action, likely through the inhibition of the NF-κB signaling pathway, makes it a compound of high interest for further investigation in drug discovery and development. While more detailed public data on its physical properties and comprehensive experimental protocols are needed, the existing information provides a solid foundation for researchers in the field. Further studies to fully characterize this compound and explore its therapeutic potential are warranted.

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